Product packaging for Siroheme(Cat. No.:)

Siroheme

Número de catálogo: B1205354
Peso molecular: 916.7 g/mol
Clave InChI: DLKSSIHHLYNIKN-QIISWYHFSA-L
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Descripción

Siroheme is an iron-tetrahydroporphyrin prosthetic group, specifically an isobacteriochlorin, that serves as an essential cofactor for enzymes catalyzing six-electron reduction reactions . It is most notably found at the active sites of sulfite reductase (SiR) and nitrite reductase (NiR) . In the sulfur assimilation pathway, SiR utilizes this compound to reduce sulfite to sulfide, a fundamental process for the incorporation of inorganic sulfur into organic molecules like the amino acids cysteine and methionine . Similarly, in nitrogen assimilation, NiR depends on this compound to reduce nitrite to ammonium . The presence of this compound in these enzymes is critical for the detoxification of exogenous nitric oxide, underlining its importance in microbial stress response . Because this cofactor is utilized by plants and microorganisms but is absent in higher eukaryotes, including mammals, the this compound biosynthesis pathway has been identified as a potential target for antifungal drug development . This compound is synthesized from uroporphyrinogen III, a common tetrapyrrole precursor, through methylation, dehydrogenation, and ferrochelation steps . Our high-purity this compound is designed to support fundamental research in these metabolic pathways, enzyme kinetics, and antimicrobial discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H44FeN4O16 B1205354 Siroheme

Propiedades

Fórmula molecular

C42H44FeN4O16

Peso molecular

916.7 g/mol

Nombre IUPAC

iron(2+);3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetrakis(carboxymethyl)-3,8-dimethyl-2,7-dihydroporphyrin-21,23-diid-2-yl]propanoic acid

InChI

InChI=1S/C42H46N4O16.Fe/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29;/h13-16,23-24H,3-12,17-18H2,1-2H3,(H10,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62);/q;+2/p-2/t23-,24-,41+,42+;/m1./s1

Clave InChI

DLKSSIHHLYNIKN-QIISWYHFSA-L

SMILES isomérico

C[C@@]1([C@@H](C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5[C@@]([C@@H](C(=N5)C=C1[N-]2)CCC(=O)O)(C)CC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O.[Fe+2]

SMILES canónico

CC1(C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(C(C(=N5)C=C1[N-]2)CCC(=O)O)(C)CC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O.[Fe+2]

Sinónimos

octacarboxylate iron-tetrahydroporphyrin
sirohaem
siroheme

Origen del producto

United States

Siroheme Biosynthesis Pathway

Common Precursor and Divergence Point in Tetrapyrrole Metabolism

The synthesis of all biologically important modified tetrapyrroles, including siroheme, heme, chlorophyll (B73375), vitamin B12, coenzyme F430, and heme d1, shares a common initial pathway up to the formation of uroporphyrinogen III. wikipedia.orgnih.govebi.ac.ukwikipedia.orgacs.orgpnas.org

Uroporphyrinogen III (Uro'gen III) is the first macrocyclic tetrapyrrole intermediate in this universal pathway. nih.govwikipedia.orgymdb.catheseed.org It is a colorless compound derived from the linear tetrapyrrole preuroporphyrinogen through the action of uroporphyrinogen-III cosynthase. wikipedia.org Uroporphyrinogen III represents a critical branch point in tetrapyrrole biosynthesis. theseed.orgresearchgate.netuniprot.org

From uroporphyrinogen III, the biosynthetic pathways diverge. In plants, methylation of uroporphyrinogen III directs the pathway towards this compound synthesis. nih.govresearchgate.net Conversely, decarboxylation of uroporphyrinogen III by uroporphyrinogen III decarboxylase leads to coproporphyrinogen III, which is a precursor for chlorophyll and heme (via protoporphyrin IX) biosynthesis. nih.govwikipedia.orgresearchgate.net The synthesis of this compound and cobalamin (vitamin B12) proceeds via the bis-methylated uroporphyrinogen III derivative, precorrin-2 (B1239101). ebi.ac.ukuniprot.orgpnas.orgebi.ac.uk Precorrin-2 is also a precursor for coenzyme F430 and heme d1. ebi.ac.uk

Uroporphyrinogen III as a Central Intermediate

Enzymatic Steps and Intermediates

This compound biosynthesis from uroporphyrinogen III involves three consecutive enzymatic reactions: two methylation steps, an oxidation (dehydrogenation), and a ferrochelatation step. nih.govnih.govresearchgate.netresearchgate.netencyclopedia.pubqmul.ac.uk

The first committed step in this compound biosynthesis is catalyzed by S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT), also known as uroporphyrinogen-III C-methyltransferase (EC 2.1.1.107). ebi.ac.ukebi.ac.ukencyclopedia.pubqmul.ac.ukuniprot.orgebi.ac.ukdrugbank.comexpasy.org This enzyme initiates the pathway by transferring methyl groups from S-adenosyl-L-methionine (SAM) to specific positions on the uroporphyrinogen III molecule. nih.govebi.ac.ukebi.ac.ukencyclopedia.pubqmul.ac.ukuniprot.orgdrugbank.comexpasy.org

The uroporphyrinogen III methyltransferase (SUMT) catalyzes the first methylation reaction, transferring a methyl group from S-adenosyl-L-methionine to uroporphyrinogen III to form precorrin-1 (B1246784). nih.govuniprot.orgebi.ac.ukqmul.ac.ukuniprot.orgdrugbank.comexpasy.org

Following the formation of precorrin-1, the same enzyme, uroporphyrinogen III methyltransferase (SUMT), catalyzes a second methylation step. nih.govuniprot.orgebi.ac.ukqmul.ac.ukuniprot.orgdrugbank.comexpasy.org In this reaction, another methyl group from S-adenosyl-L-methionine is transferred to precorrin-1, resulting in the formation of precorrin-2. nih.govymdb.cauniprot.orgebi.ac.ukqmul.ac.ukuniprot.orgdrugbank.comexpasy.org Precorrin-2 is a bis-methylated intermediate. nih.govebi.ac.ukymdb.capnas.orgebi.ac.uk

Table 1: Key Enzymatic Steps and Intermediates in this compound Biosynthesis

StepEnzyme (EC Number)SubstrateProductMethyl Donor/CofactorOrganismal Variation Notes
1st MethylationUroporphyrinogen-III C-methyltransferase (EC 2.1.1.107) qmul.ac.ukuniprot.orgexpasy.orgUroporphyrinogen III qmul.ac.ukuniprot.orgexpasy.orgPrecorrin-1 qmul.ac.ukuniprot.orgexpasy.orgS-adenosyl-L-methionine (SAM) qmul.ac.ukuniprot.orgexpasy.orgFirst committed step in this compound/cobalamin biosynthesis. ebi.ac.ukebi.ac.uk
2nd MethylationUroporphyrinogen-III C-methyltransferase (EC 2.1.1.107) qmul.ac.ukuniprot.orgexpasy.orgPrecorrin-1 qmul.ac.ukuniprot.orgexpasy.orgPrecorrin-2 qmul.ac.ukuniprot.orgexpasy.orgS-adenosyl-L-methionine (SAM) qmul.ac.ukuniprot.orgexpasy.orgPrecorrin-2 is a common precursor for this compound, cobalamin, coenzyme F430, and heme d1. ebi.ac.uk
DehydrogenationPrecorrin-2 dehydrogenase (EC 1.3.1.76) qmul.ac.uknih.govPrecorrin-2 qmul.ac.uknih.govSirohydrochlorin (B1196429) qmul.ac.uknih.govNAD+ qmul.ac.uknih.govIn E. coli, CysG performs all three steps. In yeast, Met8p performs dehydrogenation and ferrochelation. In B. megaterium, SirC performs this step. nih.govresearchgate.netqmul.ac.uknih.gov
FerrochelationSirohydrochlorin ferrochelatase (EC 4.99.1.4) qmul.ac.ukSirohydrochlorin qmul.ac.ukThis compound qmul.ac.ukFe2+ qmul.ac.ukIn E. coli, CysG performs all three steps. In yeast, Met8p performs dehydrogenation and ferrochelation. In B. megaterium, SirB performs this step. nih.govnih.govresearchgate.netqmul.ac.uk
Precorrin-1 Formation

Bifunctional Enzymes (e.g., Met8p)

Regulation of this compound Biosynthesis

The intricate regulation of this compound biosynthesis is paramount for maintaining cellular homeostasis. This regulation ensures a balanced supply of the cofactor while preventing the harmful accumulation of light-sensitive tetrapyrrole intermediates. Control mechanisms span metabolic feedback, transcriptional and post-translational modifications, and responses to environmental cues such as oxygen and iron availability wikipedia.org.

Metabolic Feedback Mechanisms

Metabolic feedback plays a significant role in controlling the flow through the tetrapyrrole biosynthesis pathway, thereby influencing this compound production. In higher plants, the initial and rate-limiting step of 5-aminolevulinic acid (ALA) synthesis, catalyzed by glutamyl-tRNA reductase (HemA), is subject to feedback inhibition by end products such as heme and protochlorophyllide (B1199321) (Pchlide) wikipedia.orgguidetopharmacology.org. This feedback mechanism, often mediated by proteins like FLU, is critical to prevent the over-accumulation of light-sensitive intermediates in chloroplasts when they are not being utilized for this compound, chlorophyll, or heme biosynthesis wikipedia.orgguidetopharmacology.org.

The regulation of this compound synthesis can also be influenced by the concentrations of early heme-intermediates. This suggests a broader interconnectedness within the tetrapyrrole pathway, where the demand for one end-product can signal adjustments in the synthesis of shared precursors.

Transcriptional and Post-Translational Regulation

This compound biosynthesis is subject to sophisticated regulation at both the transcriptional and post-translational levels, ensuring precise control over enzyme activity and pathway flux.

Transcriptional Regulation: In plants, the genes encoding key enzymes in this compound biosynthesis, such as uroporphyrinogen III methyltransferase (UPM1) and sirohydrochlorin ferrochelatase (SirB), are crucial for the pathway fishersci.no. While detailed regulation in higher plants is still being elucidated, studies show that manipulation of upm and sirb mRNA levels can impact this compound synthesis wikipedia.org. The expression of UPM1 and SIRB is upregulated by light, with their promoter regions containing various light-responsive elements like GATA box, G box, I box, and SORLIPs. This photo-regulation is vital as the downstream enzymes, nitrite (B80452) and sulfite (B76179) reductases, are also modulated by light.

In bacteria, transcriptional control is diverse. For instance, in Listeria monocytogenes, the SpxA1 transcriptional regulator influences the transcript levels of certain heme biosynthesis enzymes, which can in turn affect the diversion of precursors towards or away from the this compound pathway. In Mycobacterium tuberculosis, iron limitation leads to decreased mRNA levels of glutamate (B1630785) semialdehyde aminomutase (HemL) and ferrochelatase CpfC. An alternative this compound synthase, encoded by the cysF gene in Klebsiella aerogenes, is regulated by sulfur starvation, whereas the cysG gene (another this compound synthase) is co-regulated with the nirBCD operon and induced under anaerobic conditions in the presence of nitrate (B79036) or nitrite wikipedia.org. Furthermore, some HTH-type transcriptional regulators, including certain this compound decarboxylases (e.g., NirD-L, NirG, NirH), have been identified as multifunctional enzymes that also exert transcriptional control over genes related to amino acid biosynthesis or their own expression.

Post-Translational Regulation: Beyond transcriptional control, this compound biosynthesis is also regulated post-translationally through enzyme modifications, substrate availability, and feedback loops wikipedia.org. A notable example is found in Salmonella enterica serovar Typhimurium, where the post-translational phosphorylation of Ser128 in the CysG B active site inhibits its dehydrogenase and chelatase activities. This inhibition impairs this compound synthesis and can redirect metabolic flux towards cobalamin formation.

Post-translational control points are observed at several key checkpoints in the broader tetrapyrrole biosynthesis pathway. These include the initial rate-limiting step of ALA synthesis, the branchpoint determining flux towards chlorophyll or heme, and the activity of protochlorophyllide oxidoreductase. The activity of glutamyl-tRNA reductase (GluTR), responsible for ALA synthesis, is also regulated by a membrane-bound GluTR-binding protein (GBP) and through feedback mechanisms involving heme and the FLU protein.

Influence of Environmental Factors (e.g., Oxygen, Iron Availability)

Environmental factors exert significant influence on this compound biosynthesis, reflecting its role in adapting to changing conditions and its reliance on specific resources.

Oxygen Availability: Oxygen levels are a critical regulatory cue for this compound synthesis in various organisms. In bacteria such as Bacillus subtilis and Staphylococcus aureus, this compound synthesis is regulated in response to oxygen availability, particularly when it is needed for nitrate reduction. In Escherichia coli and Salmonella enterica, the nirBCDcysG transcription unit, which includes a this compound synthase gene, is induced under anaerobic conditions in the presence of nitrate or nitrite, facilitating anaerobic nitrate respiration wikipedia.org.

Iron Availability: Iron is an integral component of this compound, making its availability a key regulatory factor wikipedia.orgguidetopharmacology.org. Iron homeostasis is closely linked to the control of sulfate (B86663) and nitrate assimilation, as the this compound-containing sulfite and nitrite reductases rely on iron and iron-sulfur clusters for their function wikipedia.org. In Aspergillus niger, this compound synthesis appears to be regulated differently from later heme biosynthesis genes during iron deprivation, suggesting a specific response to iron levels. Similarly, in Mycobacterium tuberculosis, iron limitation leads to reduced mRNA levels of enzymes involved in early heme biosynthesis, which would also impact this compound precursor availability. The transcription factor SLIM1 in Arabidopsis has been identified as a central regulator of sulfur metabolism, highlighting the interconnectedness of nutrient availability and this compound-dependent processes wikipedia.org.

Metabolic Consequences of Biosynthesis Dysregulation (e.g., Intermediate Accumulation, Reactive Oxygen Species)

Dysregulation of this compound biosynthesis can lead to severe metabolic consequences, primarily due to the accumulation of toxic intermediates and the generation of reactive oxygen species (ROS).

Intermediate Accumulation: A key consequence of impaired this compound biosynthesis is the accumulation of light-sensitive tetrapyrrole intermediates, particularly uroporphyrinogen III wikipedia.orgguidetopharmacology.org. Uroporphyrinogen III can be non-enzymatically oxidized to uroporphyrin III, a highly photoactive compound wikipedia.org. The accumulation of such photoactive intermediates can lead to tetrapyrrole-mediated type II photosensitization reactions upon exposure to light, resulting in photodamage wikipedia.orgnih.govuni-freiburg.de. The natural feedback mechanisms in plants are crucial for preventing this accumulation when these intermediates are not efficiently channeled into this compound, chlorophyll, or heme synthesis pathways wikipedia.org.

Reactive Oxygen Species (ROS): The accumulation of light-sensitive intermediates, such as uroporphyrin III, directly initiates the formation of Reactive Oxygen Species (ROS) within plastids and other cellular compartments wikipedia.orgguidetopharmacology.orgnih.govuni-freiburg.de. While ROS can function as signaling molecules, their elevated levels are harmful and can cause significant oxidative damage to cellular components wikipedia.orgguidetopharmacology.org. In response to severe metabolic and redox changes induced by ROS, stress and defense-related genes are activated, and cellular scavenging systems are stimulated to counteract the oxidative stress wikipedia.org. Although this compound itself, when bound as a cofactor in enzymes like sulfite reductase, is generally protected from ROS damage due to its deep binding site, the iron-sulfur clusters within these enzymes can be susceptible to ROS-induced inactivation, further exacerbating metabolic stress.

Biological Roles and Mechanistic Actions of Siroheme Containing Enzymes

Assimilatory Functions as a Prosthetic Group

As a prosthetic group, siroheme is an organic molecule that is covalently bound to an enzyme and is essential for its catalytic activity. libretexts.org In the context of assimilatory enzymes, this compound is typically found covalently linked to an iron-sulfur ([4Fe-4S]) cluster, forming a unique coupled center that is critical for electron transfer and substrate binding. ebi.ac.ukrcsb.orgrsc.orgnih.govnih.gov This intricate assembly allows this compound to participate directly in the reduction of substrates by channeling electrons efficiently to the catalytic iron. rsc.org

Sulfite (B76179) reductase (SiR) is a pivotal enzyme in the sulfur assimilation pathway, responsible for converting inorganic sulfite into a biologically usable form. ontosight.ai this compound is central to the catalytic activity of SiR, enabling the enzyme to perform a complex multi-electron reduction. nih.gov

Sulfite reductase catalyzes the six-electron reduction of sulfite (SO₃²⁻) to sulfide (B99878) (S²⁻). wikipedia.orgnih.govebi.ac.ukrsc.orgnih.govnih.govontosight.ainih.gov This reaction can be broadly represented as:

SO₃²⁻ + 6e⁻ + 6H⁺ → S²⁻ + 3H₂O rsc.orgontosight.ai

The mechanistic action involves sulfite binding directly to the ferrous iron (Fe(II)) of the this compound within the enzyme's active site. ebi.ac.uknih.gov The reduction proceeds through a series of two-electron reductive cleavages of the sulfur-oxygen bonds. nih.gov Protonation of the oxygen atoms facilitates these bond cleavages, leading to the release of water molecules. nih.govnih.gov Positively charged amino acid residues, such as arginine and lysine, within the active site, play a role in promoting electron movement by "pulling" negative charge onto the substrate. ebi.ac.uk The unique structure of this compound, a doubly reduced variant of heme, is crucial for this process as it inhibits direct charge transfer routes, thereby ensuring efficient channeling of electrons to the catalytic iron and minimizing undesirable side reactions. rsc.org

The reduction of sulfite to sulfide is an essential step, as sulfide is the form in which sulfur can be incorporated into organic molecules. frontiersin.orgnih.govwikipedia.orgnih.gov Specifically, sulfide is utilized in the synthesis of homocysteine, which serves as a precursor for the biosynthesis of crucial sulfur-containing amino acids such as cysteine and methionine. wikipedia.orglibretexts.orgnih.govontosight.aioup.com This metabolic pathway is fundamental for life, as it provides the necessary reduced sulfur for the production of various biomolecules. frontiersin.orgnih.govnih.govontosight.ai

Nitrite (B80452) reductase (NiR) is a key enzyme in the nitrogen assimilation pathway, converting inorganic nitrite into a form that can be incorporated into organic compounds. rcsb.org this compound serves as a vital cofactor for NiR, facilitating its catalytic function. frontiersin.orgnih.govnih.govrcsb.orgbiorxiv.orgwikipedia.org

NO₂⁻ + 6e⁻ + 7H⁺ → NH₄⁺ + 2H₂O ebi.ac.ukwikipedia.orgnih.gov

The mechanism of this reduction involves nitrite binding to the iron atom of the this compound prosthetic group. rcsb.orgresearchgate.net A critical initial step is the heterolytic cleavage of the nitrogen-oxygen (N-O) bond, which is facilitated by a strong back-bonding interaction between the nitrite and the reduced Fe(II) active site iron. nih.govresearchgate.net A network of hydrogen bonds surrounding the this compound active site contributes to this process by inducing an electronic asymmetry within the nitrite molecule, which weakens one N-O bond while strengthening the other. nih.gov This intricate interplay leads to the formation of various intermediates, including specific iron-nitrosyl species and hydroxylamine, before the final production of ammonia (B1221849). nih.govresearchgate.net

The reduction of nitrite to ammonia is a crucial step in nitrogen assimilation, enabling organisms to incorporate inorganic nitrogen into organic molecules. frontiersin.orgnih.govnih.govrcsb.orgbiorxiv.orgwikipedia.org The resulting ammonia is then utilized for various biosynthetic purposes, including the synthesis of amino acids, nucleotides, and other nitrogen-containing biomolecules. biorxiv.orguni-konstanz.dewikipedia.org This process is fundamental for the nutritional needs of terrestrial organisms and plays a significant role in the global nitrogen cycle. nih.gov

Role in Nitrite Reductase Activity

Six-Electron Reduction of Nitrite to Ammonia

Involvement in Dissimilatory and Alternative Metabolic Pathways

This compound's versatility extends beyond its role as a prosthetic group, actively participating in dissimilatory processes and serving as a key intermediate in alternative heme biosynthesis pathways, particularly in anaerobic and sulfate-reducing microorganisms.

Dissimilatory Sulfite Reductase Activity

This compound is an indispensable prosthetic group for sulfite and nitrite reductases, enzymes vital for dissimilatory sulfate (B86663) reduction in various archaea and sulfate-reducing bacteria. fishersci.nowikipedia.orgfishersci.canih.govctdbase.orgwikipedia.org The dissimilatory sulfite reductase (Dsr), a key enzyme in the biogeochemical sulfur cycle, harbors a unique this compound-[4Fe-4S] cofactor. This enzyme facilitates the six-electron reduction of sulfite (SO₃²⁻) to hydrogen sulfide (H₂S). nih.govctdbase.org The this compound cofactor is intricately bridged to an Fe₄S₄ cubane (B1203433) via one of its cysteine ligands, forming a crucial catalytic center. nih.gov

The mechanism of sulfite reduction by Dsr is proposed to occur through a three-step process, with each step involving a two-electron transfer, a two-proton uptake, and a dehydration event. nih.govctdbase.org The Dsr system typically comprises the DsrAB reductase, the DsrL protein, and the small protein DsrC. nih.gov In this system, DsrL is responsible for transferring two electrons from NADH to the DsrAB component, which then reduces the sulfur in sulfite to an S(II) intermediate. This intermediate subsequently forms a trisulfide with two cysteine residues of DsrC. nih.gov Beyond dissimilatory processes, this compound-containing sulfite reductases (SiRs) also contribute to biosynthetic sulfur assimilation, catalyzing the reduction of SO₃²⁻ to H₂S for cellular incorporation into organic molecules. wikipedia.orgnih.gov

This compound as an Intermediate in Heme d1 Biosynthesis

This compound functions as a crucial intermediate in the biosynthesis of heme d1, a distinctive iron-containing dioxoisobacteriochlorin cofactor. Heme d1 is exclusively found in denitrifying bacteria that possess cytochrome cd₁ nitrite reductase (NirS). fishersci.nowikipedia.orgfishersci.cawikipedia.orgamericanelements.comwikipedia.org This enzyme plays a vital role in denitrification, catalyzing the reduction of nitrite (NO₂⁻) to nitric oxide (NO). fishersci.nowikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org

The conversion of this compound to heme d1 involves a series of enzymatic steps. wikipedia.org The initial and committed step in this pathway is the decarboxylation of this compound to form didecarboxythis compound. fishersci.nowikipedia.orgwikipedia.orgamericanelements.comuni.luctdbase.org Following this, didecarboxythis compound undergoes further modifications, including the replacement of two propionate (B1217596) side chains with oxygen functionalities and the introduction of a double bond into a peripheral side chain. fishersci.nowikipedia.orgwikipedia.orgamericanelements.comctdbase.orgnih.gov The radical S-adenosyl-L-methionine (SAM) enzyme NirJ is implicated in the conversion of propionate side chains to oxo groups, while NirF is essential for the final stage of heme d1 production. fishersci.nowikipedia.org Denitrifying bacteria containing the nirS gene typically possess a cluster of contiguous genes downstream that are necessary for heme d1 biogenesis. fishersci.nowikipedia.org

This compound as an Intermediate in Alternative Heme Biosynthesis Pathways

This compound serves as a central intermediate in the alternative this compound-dependent (SHD) heme biosynthesis pathway, a route predominantly found in certain archaea and sulfate-reducing bacteria. fishersci.nowikipedia.orgamericanelements.comctdbase.orgnih.govwikipedia.orgfishersci.nofishersci.comamericanelements.comwikipedia.orgnih.govnih.govscience-softcon.denih.gov This pathway is considered an evolutionary remnant, potentially reflecting metabolic adaptations to early anaerobic environments. wikipedia.orgnih.gov Unlike the classical heme biosynthesis pathway, the SHD pathway diverges at the uroporphyrinogen III intermediate, with this compound acting as the branch point. fishersci.nofishersci.cawikipedia.orgfishersci.nowikipedia.orgfishersci.finih.govuni-freiburg.de

The initial and critical step in the SHD pathway involves the decarboxylation of this compound to yield 12,18-didecarboxythis compound (DDSH). fishersci.nowikipedia.orgwikipedia.orgamericanelements.comuni.luctdbase.orgnih.govwikipedia.orgfishersci.comamericanelements.comnih.govnih.gov This reaction specifically targets the acetic acid side chains located at the C12 and C18 positions of the this compound macrocycle. fishersci.noamericanelements.comctdbase.orgwikipedia.orgfishersci.comamericanelements.comnih.govnih.gov The enzyme responsible for this transformation is this compound decarboxylase, which in many organisms functions as a heterodimeric complex composed of two subunits, AhbA and AhbB. wikipedia.orgfishersci.comamericanelements.comnih.govnih.gov In some bacteria, such as Escherichia coli, a single multifunctional enzyme known as CysG can catalyze the entire conversion of uroporphyrinogen III to this compound, and also possesses the necessary decarboxylase activity for this initial step. wikipedia.orgwikipedia.orguni-freiburg.de Research findings indicate that the decarboxylation can occur in a stepwise manner, with monodecarboxythis compound as an intermediate. fishersci.no

Following the formation of didecarboxythis compound, a series of subsequent enzymatic transformations lead to the final heme product. fishersci.nowikipedia.orgwikipedia.orgamericanelements.comctdbase.orgnih.govfishersci.com The next step is catalyzed by AhbC, a radical S-adenosyl-L-methionine (SAM) enzyme. AhbC oxidizes and removes the acetic acid side chains at the C2 and C7 positions of didecarboxythis compound, resulting in the formation of Fe-coproporphyrin III. wikipedia.orgamericanelements.comnih.govwikipedia.orgfishersci.comamericanelements.comnih.govnih.govnih.gov The terminal step in this alternative pathway is mediated by AhbD, another radical SAM enzyme. AhbD catalyzes the oxidative decarboxylation of the propionic acid side chains located at the C3 and C8 positions of Fe-coproporphyrin III, ultimately yielding heme b. wikipedia.orgwikipedia.orgamericanelements.comctdbase.orgnih.govwikipedia.orgfishersci.comamericanelements.comnih.govnih.gov This final reaction shares mechanistic similarities with the HemN-catalyzed oxidative decarboxylation observed in the classical heme biosynthesis pathway. fishersci.no

Table 1: Key Enzymes and Intermediates in this compound-Dependent Pathways

Enzyme/ComplexSubstrateProductPathwayOrganisms/Context
Dissimilatory Sulfite Reductase (Dsr)Sulfite (SO₃²⁻)Hydrogen Sulfide (H₂S)Dissimilatory Sulfate ReductionArchaea, Sulfate-reducing bacteria nih.govctdbase.org
NirD-L, NirG, NirH (this compound Decarboxylase)This compoundDidecarboxythis compoundHeme d1 BiosynthesisDenitrifying bacteria fishersci.nowikipedia.orguni.lu
NirJDidecarboxythis compoundPre-d1 intermediateHeme d1 BiosynthesisDenitrifying bacteria fishersci.nowikipedia.org
NirFPre-d1 intermediateHeme d1Heme d1 BiosynthesisDenitrifying bacteria fishersci.nowikipedia.org
AhbA/AhbB (this compound Decarboxylase)This compoundDidecarboxythis compoundAlternative Heme Biosynthesis (SHD)Archaea, Sulfate-reducing bacteria wikipedia.orgfishersci.comamericanelements.com
CysGUroporphyrinogen IIIThis compound, Didecarboxythis compoundThis compound Biosynthesis, Alternative Heme BiosynthesisE. coli, S. enterica wikipedia.orgwikipedia.orguni-freiburg.de
AhbCDidecarboxythis compoundFe-coproporphyrin IIIAlternative Heme Biosynthesis (SHD)Archaea, Sulfate-reducing bacteria wikipedia.orgfishersci.comamericanelements.com
AhbDFe-coproporphyrin IIIHeme bAlternative Heme Biosynthesis (SHD)Archaea, Sulfate-reducing bacteria wikipedia.orgfishersci.comamericanelements.com
This compound Decarboxylation to Didecarboxythis compound

Broader Biological Impacts and Inter-Pathway Coordination

This compound's multifaceted roles underscore its profound biological impact and its central position in coordinating various metabolic pathways. Its function as both a prosthetic group and a metabolic intermediate highlights its critical importance in diverse cellular processes, including essential aspects of sulfur and nitrogen metabolism, and the broader biosynthesis of heme. fishersci.nowikipedia.orgfishersci.cawikipedia.orgctdbase.org

This compound acts as a significant branch point within the intricate network of tetrapyrrole metabolism. From a common precursor, uroporphyrinogen III, this compound directs metabolic flux towards the synthesis of other vital cofactors, such as heme, chlorophyll (B73375), and cobalamin. fishersci.cauni-freiburg.de The prevalence of the this compound-dependent pathway, particularly in archaea and sulfate-reducing bacteria, is indicative of an ancient evolutionary adaptation to anaerobic environments, suggesting its fundamental role in early life forms. ctdbase.orgwikipedia.orgfishersci.nonih.gov

The cellular regulation of tetrapyrrole metabolic fluxes, encompassing both this compound and heme b, is tightly controlled. This stringent regulation is essential due to the inherent instability or potential hazardous nature of certain metabolic intermediates. fishersci.canih.gov Mechanisms such as substrate channeling and other sophisticated regulatory processes ensure efficient and safe progression through these pathways. fishersci.ca The remarkable "hijacking" of this compound for the synthesis of both heme and heme d1 exemplifies an evolutionary strategy where existing, functionally important cofactors are repurposed to fulfill new metabolic demands. fishersci.nowikipedia.orgwikipedia.orgctdbase.org This intricate inter-pathway coordination allows organisms to efficiently utilize common biochemical precursors to meet a wide array of diverse cellular requirements. fishersci.nofishersci.ca Furthermore, this compound is recognized as essential for the assimilation of nitrate (B79036) and sulfate, and plays a role in the detoxification of nitric oxide in certain organisms. wikipedia.org

Contributions to Nutrient Metabolism (S, N, Fe)

This compound-containing enzymes are fundamental to the metabolism of sulfur, nitrogen, and iron. In plants, the assimilation of sulfur and nitrogen is highly dependent on this compound. nih.govwikipedia.orgwikipedia.org

Sulfur Metabolism: this compound is an essential cofactor for sulfite reductase (SiR), an enzyme that catalyzes the six-electron reduction of sulfite (SO₃²⁻) to sulfide (HS⁻). fishersci.nofishersci.comuni.luguidetopharmacology.orgdsmz.de This reduction is a critical step in the sulfur assimilation pathway, as the resulting sulfide can then be incorporated into organic compounds such as the amino acids cysteine and methionine. fishersci.nofishersci.com The mechanism of sulfite reduction by SiR involves the this compound cofactor, which is bridged to a [4Fe-4S] cluster via a common cysteine ligand. uni.luguidetopharmacology.orgdsmz.de Electrons are transferred from NADPH, through flavin cofactors (FAD, FMN), to the [4Fe-4S] center, and ultimately to the this compound iron, where the substrate binds. guidetopharmacology.orgfishersci.no Research suggests the reaction proceeds through intermediates involving the binding of SO₂²⁻ to Fe(III) of this compound, followed by proton-assisted S-O bond cleavage. dsmz.de

Nitrogen Metabolism: Similarly, this compound is a prosthetic group for nitrite reductase (NiR), which mediates the six-electron reduction of nitrite (NO₂⁻) to ammonia (NH₄⁺). nih.govwikipedia.orgwikipedia.orgfishersci.comwikipedia.orgamericanelements.com Ammonia is subsequently incorporated into nitrogen-containing organic molecules. wikipedia.orgfishersci.com This process is vital for plant growth and for providing nitrogen sources for heterotrophic organisms. nih.govwikipedia.org Like SiR, plant NiRs contain both this compound and a [4Fe-4S] cluster. wikipedia.orgamericanelements.comwikipedia.org Nitrite is thought to bind directly to the this compound iron, remaining bound until its complete reduction to ammonia. wikipedia.org Overexpression of sirohydrochlorin (B1196429) ferrochelatase (SirB), an enzyme involved in this compound biosynthesis, has been shown to increase this compound abundance, leading to enhanced expression and activity of both NiR and SiR, thereby boosting nitrogen and sulfur utilization efficiency in plants like Arabidopsis thaliana. fishersci.co.uk

Iron Metabolism: As an iron-containing cofactor, this compound biosynthesis inherently links to iron availability and metabolism. The final step of this compound biosynthesis involves the insertion of ferrous iron into sirohydrochlorin, catalyzed by sirohydrochlorin ferrochelatase (SirB). fishersci.nofishersci.comfishersci.co.ukwikipedia.orgfishersci.no This highlights the direct involvement of iron in the formation of this essential cofactor. Limitations in iron supply can therefore impact this compound synthesis and, consequently, sulfur and nitrogen metabolism. nih.govwikipedia.org

The critical roles of this compound in nutrient metabolism are summarized in the table below:

NutrientThis compound-Containing EnzymeReaction CatalyzedProduct/Role in Metabolism
SulfurSulfite Reductase (SiR)SO₃²⁻ → HS⁻Incorporation into cysteine and methionine fishersci.nofishersci.com
NitrogenNitrite Reductase (NiR)NO₂⁻ → NH₄⁺Incorporation into nitrogen-containing compounds fishersci.com
IronSirohydrochlorin Ferrochelatase (SirB)Fe insertion into sirohydrochlorinBiosynthesis of this compound itself fishersci.co.uk

Roles in Plant Growth, Development, and Stress Responses (Biotic and Abiotic)

This compound plays a profound role in regulating plant growth, development, fitness, and reproduction. nih.govwikipedia.orgwikipedia.org Any limitation in this compound biosynthesis can have significant detrimental effects on these processes. nih.govwikipedia.orgwikipedia.org

Furthermore, this compound is implicated in plant responses to both biotic and abiotic stresses. nih.govwikipedia.orgwikipedia.org

Abiotic Stress: This includes stresses such as limitations in sulfur, nitrogen, and iron availability. nih.govwikipedia.org The direct involvement of this compound in the assimilation of these crucial nutrients means that its proper functioning is essential for plants to cope with deficiencies. Disturbances in this compound biosynthesis can lead to the accumulation of light-sensitive intermediates and reactive oxygen species (ROS), which are harmful and can exacerbate stress conditions. nih.govwikipedia.orgwikipedia.org

Involvement in Detoxification Processes

This compound-containing enzymes are also crucial for various detoxification processes within organisms. nih.govwikipedia.orgwikipedia.org

Heavy Metal and Chemical Toxin Detoxification: Sulfur-containing compounds, whose metabolism is heavily reliant on this compound-dependent sulfite reductase, are broadly involved in the detoxification of heavy metals and other chemical toxins. nih.govwikipedia.orgwikipedia.orgepa.gov This highlights an indirect but significant role of this compound in maintaining cellular integrity against environmental pollutants.

Nitric Oxide (NO) Detoxification: Nitrite reductase (NiR), a this compound-dependent enzyme, is critical for the detoxification of exogenous nitric oxide (NO). nih.goveasychem.orgmpg.de NO and reactive nitrogen radicals are often used by immune systems to combat invading pathogens. nih.gov Therefore, the ability of NiR to convert nitrite to ammonia, preventing its decomposition into harmful NO, underscores this compound's importance in mitigating cellular NO stress. nih.govmpg.de Studies in Aspergillus fumigatus, for example, have shown that a deficiency in this compound biosynthesis leads to significantly decreased resistance against nitric oxide, emphasizing the role of nitrite reductase in NO detoxification. mpg.de

Functions in Interorganellar and Cellular Signaling

Beyond its direct enzymatic roles, this compound and its biosynthetic pathway intermediates are implicated in interorganellar and cellular signaling. nih.govwikipedia.orgwikipedia.org

Reactive Oxygen Species (ROS) as Signaling Molecules: Disturbances in this compound biosynthesis can lead to the accumulation of light-sensitive intermediates, such as uroporphyrinogen III, and the subsequent generation of reactive oxygen species (ROS). nih.govwikipedia.orgwikipedia.orgepa.gov While harmful at high concentrations, ROS can also function as signaling molecules, participating in complex interorganellar communication processes within the cell. nih.govwikipedia.orgwikipedia.orgepa.govnih.gov This suggests that this compound metabolism is intricately linked to redox signaling networks that coordinate cellular responses to environmental cues and internal metabolic states.

Feedback Regulation: The biosynthesis of this compound, derived from uroporphyrinogen III, is part of the broader tetrapyrrole biosynthesis pathway, which also leads to chlorophyll and heme. wikipedia.orgfishersci.comepa.gov Impairments in this pathway, potentially due to issues in this compound synthesis, can affect the accumulation of light-sensitive intermediates and interfere with feedback regulation mechanisms, such as those involving heme and protochlorophyllide (B1199321), which regulate upstream steps like aminolevulinic acid (ALA) synthesis. nih.govwikipedia.org This indicates a role for this compound in the intricate regulatory crosstalk between different organelles, particularly plastids, where its synthesis occurs, and the nucleus. nih.govwikipedia.orgnih.gov

Structural and Mechanistic Principles of Siroheme Protein Interactions

Siroheme Integration within Enzyme Active Sites

The active center of enzymes such as Escherichia coli sulfite (B76179) reductase hemoprotein (SiRHP) is specifically designed to facilitate multi-electron reduction reactions, where this compound plays a pivotal role. acs.orgnih.govrcsb.org

Within enzyme active sites, the iron atom of this compound typically exhibits a specific coordination geometry crucial for its catalytic activity. In enzymes like sulfite reductase, a bridging cysteine thiolate supplied by the protein covalently links the this compound iron to an adjacent iron-sulfur cluster, such as an Fe₄S₄ cluster. acs.orgnih.govrcsb.orgduke.edu This cysteine thiolate acts as one of the axial ligands to the this compound iron. In the oxidized state (Fe³⁺), the this compound iron can also bind an exogenous phosphate (B84403) anion as its sixth axial ligand, stabilizing the active site. acs.orgnih.govrcsb.orgduke.edu The coordination geometry of the this compound iron can undergo changes upon reduction of the cofactors, which in turn influences the active-site protein conformation and can lead to the release of exogenous ligands like phosphate. acs.orgnih.govrcsb.orgduke.edu

State of this compound IronAxial Ligands (Example: SiRHP)
Oxidized (Fe³⁺)Cysteine thiolate, Phosphate anion
Reduced (Fe²⁺)Cysteine thiolate, (Phosphate released)

The protein environment imposes specific conformational features on this compound, which are vital for its function. The this compound often adopts a distorted conformation within the protein's binding pocket. acs.orgnih.govrcsb.orgduke.edu This distortion can potentially destabilize the electronic conjugation of the isobacteriochlorin (B1258242) ring, which is the macrocyclic ligand of this compound. acs.orgnih.govrcsb.orgduke.edu Furthermore, this conformation can lead to axial configurations for some of its propionate (B1217596) side chains, promoting interactions with exogenous ligands and other active-site residues. acs.orgnih.govrcsb.orgduke.edu An extensive network of hydrogen bonds, involving positively charged side chains, ordered water molecules, and this compound carboxylates, contributes to coordinating, polarizing, and influencing the protonation state of anionic ligands within the active site. acs.orgnih.govrcsb.orgduke.edu The specific orientation of the tetrapyrrole within the active site is also crucial for directing enzymatic activities, such as dehydrogenation and iron chelation, as observed in this compound synthase. researchgate.net

Coordination Geometry and Axial Ligands of this compound Iron

Interactions with Ancillary Cofactors

This compound rarely acts in isolation; its catalytic efficiency is often enhanced through direct and indirect interactions with other cofactors.

A hallmark of this compound-containing enzymes, particularly sulfite and nitrite (B80452) reductases, is the intimate structural and functional coupling between this compound and iron-sulfur clusters, typically [4Fe-4S] clusters. acs.orgnih.govrcsb.orgduke.eduumich.edunih.gov This coupling is often mediated by a bridging cysteine thiolate, which covalently links the this compound (iron isobacteriochlorin) to the Fe₄S₄ cluster. acs.orgnih.govrcsb.orgduke.edu This direct linkage is crucial for facilitating efficient electron transfer between the two metal centers. acs.orgnih.govrcsb.orgduke.eduumich.edu The active site of sulfite reductase, for instance, consists of this unusual this compound-Fe₄S₄ assembly. nih.gov

The [4Fe-4S] cluster serves as an electron reservoir, funneling electrons to the this compound center. umich.eduresearchgate.net The electronic coupling between the this compound and the iron-sulfur cluster, often through the sulfide (B99878) bridge formed by the bridging cysteine, supports fast electron transfer. umich.edu Computational studies suggest that this compound, compared to other hemes, inhibits direct, through-vacuum charge-transfer routes, thereby ensuring more efficient channeling of electrons to the catalytic iron during multi-electron reduction reactions. researchgate.net This directed electron transfer limits potential side reactions that could occur if incoming electrons were delocalized onto the macrocyclic ring. researchgate.net

The association between this compound and the iron-sulfur cluster significantly tunes the reduction potential and reactivity of both cofactors. acs.orgnih.govrcsb.orgduke.edu In sulfite and nitrite reductases, the [4Fe-4S] cluster typically has a more negative reduction potential than the this compound. umich.edu This potential gradient facilitates the flow of electrons from the cluster (electron reservoir) to the this compound, which then binds the substrate for reduction. umich.edu

CofactorTypical Reduction Potential (vs. NHE)Role in Electron Transfer
This compound-200 to -300 mV (approx.) umich.eduSubstrate binding and reduction
[4Fe-4S] Cluster-340 to -405 mV (in E. coli SiR) umich.eduElectron reservoir, electron donation to this compound
Electron Transfer Mechanisms

Co-factor Assembly and Delivery to Apoproteins

The biosynthesis of this compound is a meticulously regulated pathway, originating from the tetrapyrrole precursor uroporphyrinogen III (Uro-III). nih.govuni.luwikipedia.orgunifi.itnih.govnih.govymdb.cametabolomicsworkbench.orgnih.gov This multi-step process involves a series of enzymatic modifications, culminating in the insertion of an iron atom into the macrocycle. nih.govuni.luunifi.itnih.govmetabolomicsworkbench.org

The biosynthetic pathway proceeds through three main enzymatic steps:

Methylation: Uroporphyrinogen III undergoes two methylation steps, typically catalyzed by uroporphyrinogen III methyltransferase (UPM, also known as Met1p in yeast or part of the multifunctional CysG in bacteria). This leads to the formation of precorrin-1 (B1246784) and subsequently precorrin-2 (B1239101). nih.govwikipedia.orgnih.govnih.govmetabolomicsworkbench.org

Oxidation: Precorrin-2 is then dehydrogenated to form sirohydrochlorin (B1196429). This step can be catalyzed by a dedicated precorrin-2 dehydrogenase (e.g., SirC in some bacteria) or be part of a bifunctional or multifunctional enzyme (e.g., Met8p in yeast or CysG in E. coli). nih.govwikipedia.orgnih.govmetabolomicsworkbench.org

Ferrochelatation: The final step involves the insertion of ferrous iron (Fe²⁺) into sirohydrochlorin to yield this compound, a reaction mediated by sirohydrochlorin ferrochelatase (SirB or Met8p or CysG). nih.govwikipedia.orgnih.govmetabolomicsworkbench.orgnih.gov

In some bacteria, such as Escherichia coli and Salmonella enterica, a single trifunctional enzyme, CysG, is responsible for all three steps of this compound biosynthesis. nih.govwikipedia.orgnih.govmetabolomicsworkbench.org Similarly, in yeast, a bifunctional enzyme called Met8p carries out the last two steps (dehydrogenation and ferrochelatation), while Met1p performs the initial methylation. nih.govnih.gov

The delivery of this compound to its apoproteins, such as sulfite and nitrite reductases, involves its tight binding as a prosthetic group. wikidata.org In many this compound-dependent enzymes, the this compound is covalently coupled to a [4Fe-4S] cluster through a shared cysteine thiolate ligand, a critical arrangement for efficient electron transfer. nih.govfishersci.caunifi.it While the biosynthesis pathway is well-characterized, the precise mechanisms governing the assembly and insertion of these complex this compound-[4Fe-4S] clusters into their respective apoproteins remain an area of ongoing research. unifi.it

Catalytic Mechanisms of this compound-Dependent Enzymes

This compound-dependent enzymes are renowned for their ability to catalyze multi-electron reductions, particularly the six-electron transformation of sulfite to sulfide and nitrite to ammonia (B1221849). nih.govwikipedia.orgfishersci.cauni.luwikidata.orgunifi.it This intricate catalytic process relies on a sophisticated electron transfer pathway and precise substrate handling within the enzyme's active site.

The primary electron donor for these reactions is often NADPH, with electrons being transferred through a series of cofactors within the enzyme complex. For instance, in E. coli sulfite reductase (SiR), electrons from NADPH are first transferred to flavin adenine (B156593) dinucleotide (FAD) and then to flavin mononucleotide (FMN) within the flavoprotein (SiRFP) subunit. Subsequently, these electrons are relayed to a [4Fe-4S] cluster located in the hemoprotein (SiRHP) subunit, which is covalently linked to the this compound. The this compound iron then serves as the ultimate site for substrate coordination and electron transfer. fishersci.ca

Substrate Binding Pocket Architecture and Orientation

The active site of this compound-containing enzymes is exquisitely designed to facilitate substrate binding and catalysis. Structural studies of enzymes like E. coli SiRHP reveal a binding pocket characterized by a high density of positively charged residues, including arginines (e.g., Arg 83, Arg 153) and lysines (e.g., Lys 215, Lys 217). fishersci.ca This positively charged environment plays a crucial role in coordinating and polarizing anionic substrates such as sulfite (HSO₃⁻) or nitrite (NO₂⁻). fishersci.ca

An extensive hydrogen-bond network, comprising positively charged side chains, ordered water molecules, and the carboxylate groups of the this compound itself, further contributes to the precise positioning and activation of the substrate. The this compound macrocycle often adopts a distorted conformation within the protein, which is thought to destabilize its electronic conjugation and promote interactions with exogenous ligands. In the oxidized state, the this compound iron in SiRHP can bind an exogenous phosphate anion as its sixth axial ligand, which is released upon reduction of the cofactors, making the site available for substrate binding. fishersci.ca

Conformational Dynamics During Catalysis

Conformational dynamics are integral to the catalytic efficiency of this compound-dependent enzymes. Changes in the oxidation state of the this compound iron and its associated cofactors are coupled to significant alterations in the active-site protein conformation. For example, the reduction of the this compound and [4Fe-4S] cluster in SiRHP triggers a conformational change that leads to the release of the bound phosphate, opening the active site for substrate entry. fishersci.ca

Furthermore, specific positively charged residues within the active site, such as Arg 153 in E. coli SiRHP, undergo conformational adjustments at different stages of the catalytic cycle. These dynamic movements are essential for maintaining optimal interactions with the substrate as it undergoes successive reduction steps and loses oxygen atoms. fishersci.ca These conformational changes ensure that the enzyme can efficiently bind, transform, and release the product, coordinating the multi-electron and proton transfer events.

Protein Engineering and Mutagenesis Studies of this compound-Containing Enzymes

Protein engineering and mutagenesis studies have been instrumental in elucidating the structure-function relationships of this compound-containing enzymes and their biosynthetic machinery. These studies often involve targeted modifications to specific amino acid residues within the enzyme to probe their roles in catalysis, cofactor binding, and substrate specificity.

For instance, research on this compound synthase (CysG) has involved testing the roles of specific amino acids in its bifunctional active site, which performs both NAD⁺-dependent dehydrogenation and iron chelation. Such studies provide insights into how a single active site can catalyze distinct chemical reactions and achieve iron-specific chelation during this compound synthesis.

Mutagenesis experiments have also highlighted the essentiality of this compound biosynthesis. For example, cysG mutants in Escherichia coli and Salmonella enterica are unable to reduce sulfite to sulfide and exhibit cysteine auxotrophy, underscoring the critical role of this compound in sulfur assimilation. nih.gov Interestingly, alternative this compound synthesis pathways have been identified in some organisms, such as the cysF gene in Klebsiella aerogenes, which can compensate for the absence of CysG, demonstrating the evolutionary adaptability of these pathways. nih.gov

Future protein engineering efforts could focus on further dissecting the intricate mechanisms of this compound insertion into apoproteins and the regulation of its biosynthesis. Manipulating these processes could have significant implications for biotechnological applications, such as enhancing nutrient assimilation in crops or developing novel biocatalysts for industrial processes.

Evolutionary Trajectories of Siroheme and Associated Metabolism

Ancient Origins and Evolutionary Conservation

Siroheme's presence and function across diverse life forms suggest an ancient origin and significant evolutionary conservation of its biosynthetic machinery.

Primordial Role in Elemental Cycles (S, N)

This compound is a prosthetic group for key enzymes involved in the reduction of inorganic sulfur and nitrogen compounds. It is central to the catalytic activity of sulfite (B76179) reductases (SiRs) and nitrite (B80452) reductases (NiRs), which catalyze the six-electron reduction of sulfite to sulfide (B99878) and nitrite to ammonia (B1221849), respectively nih.govnih.govacs.org. The assimilation of inorganic sulfur and the majority of nitrogen in the biosphere are dependent on this compound availability nih.govnih.gov. Without this compound, the synthesis of essential amino acids like cysteine and methionine, and the biogenesis of Fe-S centers, would be severely hampered due to a lack of reduced sulfur nih.gov. In plants, this compound-containing SiRs and NiRs are found in plastids, highlighting its critical role in photosynthetic organisms nih.govoup.com. The dissimilatory sulfite reductase (dSir) also utilizes a unique this compound-[4Fe-4S] cofactor to reduce sulfite to hydrogen sulfide, playing a vital role in the biogeochemical sulfur turnover acs.orgnih.govresearchgate.net.

Conservation of Core Biosynthesis and Cofactor Coupling

The biosynthesis of this compound proceeds from the universal tetrapyrrole precursor, uroporphyrinogen III (Uro'gen III) nih.govnih.gov. This pathway is highly conserved, initiated by the reduction of glutamyl-tRNA to glutamate-1-semialdehyde, followed by the formation of 5-aminolevulinic acid (ALA), and then uroporphyrinogen III nih.govnih.govnih.gov. Uroporphyrinogen III represents a critical branch point in the tetrapyrrole pathway, where methylation directs it towards this compound synthesis, while decarboxylation leads to heme and chlorophyll (B73375) synthesis nih.govresearchgate.net.

The synthesis of this compound from uroporphyrinogen III typically involves three enzymatic steps:

Bis-methylation: Two methyl groups are added to positions C2 and C7 of uroporphyrinogen III, derived from S-adenosyl-L-methionine (SAM), to form precorrin-2 (B1239101) nih.govpnas.orgencyclopedia.pubmdpi.com.

Dehydrogenation: Precorrin-2 is dehydrogenated to produce sirohydrochlorin (B1196429) nih.govpnas.orgencyclopedia.pubmdpi.com.

Ferrochelation: Iron is inserted into sirohydrochlorin to form this compound nih.govpnas.orgencyclopedia.pubmdpi.com.

In some organisms, these steps can be catalyzed by fewer, multi-functional enzymes. For instance, Escherichia coli possesses a single bifunctional enzyme, CysG, that can convert uroporphyrinogen III directly into this compound encyclopedia.pubresearchgate.net. In Saccharomyces cerevisiae, two enzymes, Met1p (a uroporphyrinogen III methyltransferase) and Met8p (a bifunctional dehydrogenase and ferrochelatase), carry out these transformations nih.govresearchgate.netgenome.jp.

Sulfite reductases, both assimilatory and dissimilatory, employ two covalently coupled cofactors: an iron-sulfur cluster and this compound wikipedia.orgacs.org. This coupling facilitates electron transfer to the substrate wikipedia.orgacs.org. The this compound iron isobacteriochlorin (B1258242) is covalently linked to the Fe₄S₄ cluster by a bridging cysteine thiolate, enabling efficient electron delivery for the six-electron reduction of sulfite to sulfide and nitrite to ammonia researchgate.netacs.org.

Diversification and Branching of Tetrapyrrole Pathways

The evolution of this compound pathways demonstrates significant diversification and "patchwork evolution," where existing metabolic intermediates and enzymes are repurposed for new functions.

Molecular Hijacking and Patchwork Evolution of Biosynthetic Routes

A notable aspect of this compound's evolutionary trajectory is its "molecular hijacking" for the synthesis of other essential tetrapyrroles, such as heme and d1 heme pnas.orgnih.govresearchgate.netpnas.orgunl.pt. This process, observed in denitrifying and sulfate-reducing bacteria, as well as Archaea, involves this compound being processed into these other cofactors pnas.orgnih.govresearchgate.netpnas.orgunl.pt.

The initial step in this "hijacking" involves the decarboxylation of this compound to didecarboxythis compound pnas.orgnih.govpnas.org. For d1 heme synthesis, didecarboxythis compound undergoes further modifications, including the replacement of propionate (B1217596) side chains with oxygen functionalities and the introduction of a double bond pnas.orgnih.govpnas.org. For heme synthesis, didecarboxythis compound is converted into Fe-coproporphyrin through oxidative loss of acetic acid side chains, followed by oxidative decarboxylation of propionate side chains to form heme pnas.orgnih.govpnas.org. This alternative heme biosynthesis pathway, where this compound serves as an intermediate, is found in archaea and sulfate-reducing bacteria nih.govresearchgate.net. This "patchwork assembly model" of pathway evolution highlights how existing biochemical machinery can be repurposed to generate new essential molecules pnas.org.

Phylogenetic Distribution of this compound Biosynthesis Genes and Enzymes

The genes and enzymes involved in this compound biosynthesis are widely distributed across various domains of life, reflecting its ancient and conserved functions.

This compound is an essential cofactor in plants and microorganisms for sulfate (B86663) and nitrate (B79036) assimilation nih.gov. It is absent in higher eukaryotes, which fulfill their sulfur and nitrogen requirements by uptake of organic sources like amino acids from their diet nih.gov. The core pathway for tetrapyrrole synthesis, leading to uroporphyrinogen III, is universally present and highly conserved, with corresponding genes often forming conserved chromosomal clusters in many genomes theseed.org.

Different organisms employ variations in the enzymatic machinery for this compound synthesis:

Escherichia coli : Possesses a single, multifunctional enzyme, CysG, for the entire conversion from uroporphyrinogen III to this compound encyclopedia.pubresearchgate.net.

Saccharomyces cerevisiae : Uses two enzymes, Met1p (uroporphyrinogen III methyltransferase) and Met8p (a bifunctional precorrin-2 dehydrogenase and ferrochelatase) nih.govresearchgate.netgenome.jp.

Bacillus megaterium : Utilizes three separate enzymes: SirA (SAM-dependent uroporphyrinogen III methyltransferase), SirC (precorrin-2 dehydrogenase), and SirB (sirohydrochlorin ferrochelatase) nih.govresearchgate.net.

The this compound-dependent heme biosynthesis pathway is found in archaea and some sulfate-reducing bacteria, indicating its ancient lineage nih.govmdpi.comfrontiersin.org. For example, genomes of Desulfovibrio vulgaris, Desulfatibacillum alkenivorans, and Desulfobacula toluolica harbor the this compound-dependent route nih.gov. In some archaeal lineages (TACK) and most Euryarchaeota, the this compound decarboxylase genes ahbA and ahbB are fused, while they remain separate in others, illustrating gene fusion and fission events in the alternative heme biosynthesis pathway researchgate.net.

The phylogenetic distribution of these genes underscores the diverse strategies organisms have evolved to synthesize this compound and integrate it into their broader metabolic networks, reflecting a dynamic evolutionary history of gene duplication, divergence, and horizontal gene transfer.

Intertwined Evolutionary History with Other Fundamental Metabolic Processes (e.g., Methanogenesis)

This compound, a unique iron-containing tetrapyrrole, holds a pivotal position in the evolutionary landscape of metabolic pathways, particularly due to its deep historical ties with ancient anaerobic processes such as methanogenesis, sulfate reduction, and the broader biosynthesis of other essential tetrapyrroles. Regarded as an "ancient heme" or "molecular fossil," this compound's persistence through evolutionary pressures underscores its strategic and indispensable role in diverse organisms. nih.govpnas.org

The biosynthesis of this compound is rooted in what is considered the most ancient pathway for de novo heme synthesis. This pathway, prevalent in archaea and certain sulfate-reducing bacteria, involves the conversion of uroporphyrinogen III to this compound, which subsequently can be transformed into heme. frontiersin.orgnih.govasm.org This contrasts with later evolutionary developments, such as the coproporphyrin-dependent pathway (CPD) and the protoporphyrin-dependent pathway (PPD), which emerged after the this compound-dependent route. frontiersin.org

A critical aspect of this compound's evolutionary significance lies in its shared precursor, uroporphyrinogen III. This macrocyclic primogenitor serves as a central branching point in the biosynthesis of a wide array of essential tetrapyrroles, including heme, chlorophyll, cobalamin (vitamin B12), and coenzyme F430. frontiersin.orgrsc.orgbioone.orgpnas.orgasm.orgharvard.edu This common origin highlights a deep evolutionary connection among these diverse cofactors, with this compound often representing an early divergence.

Tetrapyrrole CompoundShared PrecursorKey Metabolic Role(s)Organisms
This compoundUroporphyrinogen IIICofactor for sulfite and nitrite reductases (nitrogen and sulfur assimilation), intermediate in heme and d1-heme biosynthesisArchaea, Bacteria, Plants
HemeUroporphyrinogen IIIOxygen transport, respiration, catalysisAll kingdoms of life
ChlorophyllUroporphyrinogen IIIPhotosynthesisPlants, Algae, Cyanobacteria
Cobalamin (Vitamin B12)Uroporphyrinogen IIICoenzyme in methyl transfer and radical rearrangementsCertain Bacteria and Archaea
Coenzyme F430Uroporphyrinogen IIIMethanogenesisMethanogenic Archaea

This compound is a fundamental prosthetic group for sulfite and nitrite reductases, enzymes crucial for the assimilation of nitrogen and sulfur in various organisms, including plants, bacteria, and archaea. nih.govpnas.orgbioone.orgpnas.org These ancient reduction pathways were particularly well-suited for the prebiotic photoreducing environments of early Earth. nih.gov

The evolutionary history of this compound is notably intertwined with methanogenesis, one of the oldest energy-conserving respiratory systems on Earth. This compound sulfite reductases are widely distributed among methanogenic archaea. plos.orgnih.gov The coupled this compound-[Fe4-S4] cluster within these sulfite reductases has demonstrated remarkable stability, remaining largely unchanged for approximately 3.5 billion years, underscoring its ancient and persistent functional importance. plos.orgnih.gov

Furthermore, certain methanogenic archaea possess a deazaflavin cofactor (F420)-dependent sulfite reductase (Fsr), which incorporates a this compound-[Fe4-S4] cluster. plos.orgnih.govnih.govbiorxiv.org Genomic analyses reveal that Dsr-like proteins (Dsr-LPs), which carry this compound-[Fe4-S4] clusters, are found exclusively in methanogens among archaea, alongside homologs of sulfate activation and reduction enzymes. This collective evidence strongly supports a shared evolutionary trajectory between methanogenesis and sulfate reduction, positioning sulfite reductase as a primordial enzyme within methanogenic archaea. plos.orgnih.govnih.gov The ability of this compound-containing sulfite reductases to detoxify sulfite, an intermediate that inhibits methanogenesis, further highlights their co-evolutionary importance in these ancient metabolic systems. biorxiv.org

Beyond its role in sulfate and nitrite reduction, this compound also serves as an intermediate in the biosynthesis of other crucial tetrapyrroles. Recent research has revealed that this compound can act as a precursor in the synthesis of both heme and d1-heme. pnas.org This finding suggests a "biosynthetic evolutionary corollary relationship," where the functional evolution of this compound into heme is directly linked by the emergence of biochemical pathways facilitating this transformation. pnas.org Structurally related class II chelatases are responsible for inserting metal ions (Fe2+ or Co2+) into modified tetrapyrroles like sirohydrochlorin (a this compound precursor) to produce this compound, heme, and cobalamin, further illustrating the shared evolutionary roots of these essential metalloenzymes. nih.gov

Advanced Research Methodologies for Siroheme Investigations

Biochemical and Enzymatic Characterization Techniques

Biochemical and enzymatic characterization techniques are fundamental to understanding the functional properties of siroheme-containing proteins. The initial step often involves the efficient purification of these proteins to homogeneity, which is crucial for accurate downstream analysis.

Protein Purification: Standard chromatographic methods are extensively employed for the purification of this compound-containing enzymes. These include ion-exchange chromatography, which separates proteins based on charge; size-exclusion chromatography, which separates based on hydrodynamic radius; and affinity chromatography, particularly His-tag based purification, which leverages recombinant protein tags for selective binding and elution. The purity and integrity of the isolated protein are typically assessed using SDS-PAGE and mass spectrometry.

Enzyme Assays and Kinetic Analysis: Once purified, the enzymatic activity of this compound-dependent proteins is quantified through various spectrophotometric or coupled enzyme assays. These assays monitor the conversion of specific substrates into products, often by tracking changes in absorbance or fluorescence. Kinetic parameters such as Michaelis constant (), maximum reaction rate (), and catalytic turnover number () are determined by varying substrate concentrations and analyzing the initial reaction rates. These parameters provide crucial information about the enzyme's efficiency and substrate affinity. For instance, studies on sulfite (B76179) reductase (SiR), a well-characterized this compound enzyme, involve monitoring the consumption of sulfite or the production of sulfide (B99878).

Table 1: Representative Kinetic Parameters for Select this compound-Dependent Enzymes (Note: This is an illustrative table; actual values vary depending on organism, assay conditions, and specific enzyme variant.)

Enzyme (Source)Substrate (µM) (s⁻¹)
Sulfite Reductase (E. coli)Sulfite10-505-20
Nitrite (B80452) Reductase (Pseudomonas)Nitrite50-15010-30
Sirohydrochlorin (B1196429) Ferrochelatase (Methanopyrus kandleri)Sirohydrochlorin1-100.1-1

Cofactor Binding and Stoichiometry: Techniques such as equilibrium dialysis, isothermal titration calorimetry (ITC), and analytical ultracentrifugation are used to determine the stoichiometry and affinity of this compound binding to its apo-protein. ITC, in particular, provides thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) associated with the binding event, offering insights into the driving forces of cofactor-protein interaction.

Spectroscopic Approaches

Spectroscopic methods are invaluable for probing the electronic structure, redox states, and ligand interactions of the this compound iron center, providing atomic-level insights without requiring crystallization.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, making it highly suitable for investigating the iron center of this compound in various oxidation and spin states.

Principles and Application: EPR detects transitions between electron spin energy levels in the presence of a magnetic field. The iron in this compound can exist in paramagnetic states, such as high-spin Fe(III) (S=5/2), low-spin Fe(III) (S=1/2), and high-spin Fe(II) (S=2) with specific ligands. EPR spectra are characterized by g-values, which are sensitive to the electronic environment and symmetry of the iron center, and hyperfine couplings, which provide information about interactions with nearby magnetic nuclei (e.g., nitrogen atoms of the porphyrin or axial ligands).

Insights into Electronic Structure and Ligand Coordination: EPR studies have been instrumental in elucidating the coordination geometry and electronic configuration of the this compound iron. For example, in sulfite reductase, EPR signals reveal the presence of a unique Fe-S bond between the this compound iron and a cysteine residue, which is crucial for its catalytic mechanism. Changes in EPR spectra upon substrate binding or redox state transitions can indicate conformational changes or the formation of transient radical intermediates. For instance, the g-values observed for the Fe(III) state of this compound in E. coli sulfite reductase are typically around g = [2.6, 2.3, 1.9], characteristic of a low-spin ferric heme.

Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a straightforward yet highly informative technique for characterizing this compound and its derivatives.

Characteristic Spectra: this compound exhibits distinct absorption features in the UV-Vis region, primarily the Soret band (or B-band) at approximately 380-410 nm, and weaker Q-bands in the 500-700 nm region. The Soret band, arising from transitions within the porphyrin macrocycle, is particularly sensitive to the oxidation state, spin state, and axial ligation of the central iron atom.

Monitoring Redox and Ligand Binding Events: Changes in the position, intensity, and shape of the Soret band are routinely used to monitor redox transitions of the this compound iron (e.g., Fe(III) to Fe(II)) and the binding of various ligands (e.g., CO, NO, CN⁻, or substrate intermediates). For example, the binding of carbon monoxide to the Fe(II) form of this compound-containing enzymes typically results in a characteristic red-shift of the Soret band and distinct Q-bands. Difference spectroscopy and stopped-flow kinetics, coupled with UV-Vis detection, enable the study of rapid reaction intermediates and kinetic mechanisms.

Table 2: Typical Soret Band Wavelengths for this compound in Different States (Note: Values are approximate and can vary based on the specific protein environment.)

This compound StateSoret Band (nm)
Fe(III) (oxidized)390-405
Fe(II) (reduced)405-420
Fe(II)-CO complex415-430
Fe(II)-NO complex410-425

Structural Biology Methodologies

Structural biology techniques provide atomic-resolution models of this compound-containing proteins, revealing the precise arrangement of atoms and providing a framework for understanding their catalytic mechanisms.

X-ray Crystallography of this compound-Containing Proteins

X-ray crystallography has been the cornerstone for determining the three-dimensional structures of numerous this compound-containing enzymes.

Key Structural Insights: X-ray crystal structures have provided critical insights into the active site architectures of this compound enzymes. For example, the structures of sulfite reductase from various organisms have elucidated the presence of a unique this compound-Fe-S-Cys cluster, which is essential for its six-electron reduction chemistry. These structures also highlight how the protein scaffold positions and tunes the redox potential of this compound, facilitating its diverse catalytic roles. Structural data can also reveal binding sites for substrates, inhibitors, or other cofactors, providing a basis for rational drug design or enzyme engineering. For instance, the crystal structure of E. coli sulfite reductase (PDB ID: 1AOP) shows the this compound cofactor coordinated to a cysteine residue and interacting with an adjacent [4Fe-4S] cluster.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a revolutionary technique, particularly for large, flexible, or membrane-bound this compound-containing protein complexes that are challenging to crystallize.

Principles and Application: In Cryo-EM, protein samples are rapidly frozen in a thin layer of vitreous ice, preserving their native conformation. Electron micrographs are then collected from thousands of individual particles, and computational methods are used to reconstruct a high-resolution 3D map. This approach allows for the visualization of protein complexes in different conformational states, providing dynamic insights into their function.

Computational Modeling and Simulation

Computational modeling and simulation approaches are indispensable tools in the investigation of this compound, offering insights into its structural properties, reaction mechanisms, and interactions within complex biological systems. These methodologies, which involve developing code to interact with underlying mathematical models, enable researchers to predict and analyze molecular behaviors that are challenging to observe experimentally.

In the context of this compound, computational studies have been particularly valuable in understanding the structural evolution and functional coupling of this compound-containing enzymes. For instance, analyses of Dissimilatory Sulfite Reductase (DsrAB), an ancient enzyme critical for global sulfur and carbon biogeochemical cycles, have leveraged structural models and evolutionary sequence co-variance analyses. These computational efforts have revealed conserved functional residues that ligate active this compound moieties within DsrAB. Furthermore, evolutionary co-variance analysis has identified "False Positive Evolutionary Couplings" (FPEC) in monomeric DsrAB subunits. These FPECs correspond to residues that co-evolved despite being spatially distant in the monomeric structure, suggesting the presence of allosteric communication pathways or electron transfer mechanisms across heterodimer interfaces. Such computational predictions provide a framework for subsequent biochemical and structural investigations into the allosteric control of this enzyme.

Molecular Genetic and '-Omics' Approaches

Molecular genetic and '-omics' approaches provide comprehensive insights into the genes, transcripts, and proteins involved in this compound metabolism and its regulatory networks. These high-throughput techniques are crucial for elucidating the complex biological pathways in which this compound participates.

Gene Knockout and Mutagenesis Studies

Gene knockout and mutagenesis studies are fundamental for determining the specific roles of genes involved in this compound biosynthesis and the function of this compound-containing enzymes. By inactivating or altering specific genes, researchers can observe the resulting phenotypic changes and infer gene function.

For example, targeted inactivation of the MET8 gene, which is responsible for the final steps of this compound synthesis in Saccharomyces cerevisiae and Ogataea yeasts, has yielded significant insights. In Ogataea polymorpha and Ogataea parapolymorpha, MET8-defective mutants exhibited increased porphyrin fluorescence and methionine auxotrophy, highlighting the gene's essentiality for this compound production and downstream metabolic processes. Similarly, in the saprophytic mold Aspergillus fumigatus, deletion of the MET8 gene resulted in the inability to utilize sulfate (B86663) and nitrate (B79036) as sulfur and nitrogen sources, respectively. This deficiency also led to significantly decreased resistance against nitric oxide, underscoring the critical role of this compound as a cofactor for nitrite and sulfite reductases in these organisms. In Escherichia coli, the multifunctional cysG gene, which catalyzes all three steps of this compound biosynthesis, has been shown to block or weaken this compound synthesis when knocked out or downregulated. metabolomicsworkbench.org

Transcriptomics and Proteomics for Regulatory Network Elucidation

Transcriptomics and proteomics enable a comprehensive analysis of gene expression and protein abundance, respectively, providing a global view of the regulatory networks influencing this compound metabolism. By comparing gene and protein expression profiles under different conditions, researchers can identify key regulatory elements and pathways.

Phylogenetic and Evolutionary Co-variance Analysis

Phylogenetic and evolutionary co-variance analysis provides a powerful framework for understanding the evolutionary history and conserved functional aspects of this compound and its associated enzymes. This approach examines the co-evolution of amino acid residues within proteins, inferring structural and functional relationships.

Applied to this compound-containing enzymes like Dissimilatory Sulfite Reductase (DsrAB), these analyses have revealed insights into how the enzyme has maintained its function across diverse environments over geological timescales. Structural models generated from early-branching archaeal Dsr, when compared to later-evolving groups, show that active this compound binding motifs are structurally conserved. Evolutionary co-variance analysis of DsrAB subunits has identified specific residue pairs that co-evolve, even if they are not in direct contact in the monomeric structure. These "False Positive Evolutionary Couplings" (FPEC) suggest the existence of structural pathways facilitating allosteric communication or electron transfer between the two active this compound moieties across the heterodimer interface. Such analyses are critical for understanding the adaptive strategies of this compound-dependent processes in response to environmental pressures throughout evolution.

Targeted Gene Expression and Protein Overexpression

Targeted gene expression and protein overexpression studies involve manipulating the levels of specific genes or their protein products to investigate their impact on this compound metabolism and its downstream effects. This allows for the direct assessment of a gene's or protein's role in a given pathway.

A significant example is the overexpression of AtSirB, the gene encoding sirohydrochlorin ferrochelatase, in Arabidopsis thaliana. This manipulation led to an increased abundance of this compound, which in turn boosted the expression and activity of nitrite reductase (NiR) and sulfite reductase (SiR). The enhanced activity of these this compound-dependent enzymes resulted in improved nitrogen and sulfur assimilation, leading to higher protein content, increased photosynthetic rates, and greater biomass accumulation in the transgenic plants. This demonstrates that modulating the expression of key this compound biosynthesis genes can directly impact nutrient utilization efficiency and growth. Another study showed that overproduction of porphobilinogen (B132115) deaminase, an enzyme upstream in the tetrapyrrole synthesis pathway, led to the accumulation of fluorescent free base porphyrins, highlighting the importance of balanced enzyme activity in the pathway. The multifunctional cysG gene, encoding this compound synthase in E. coli, has also been a subject of protein overexpression studies to understand its role in this compound production.

Future Research Directions and Unanswered Questions

Deeper Elucidation of Regulatory Networks Controlling Siroheme Homeostasis

The precise regulatory mechanisms governing this compound homeostasis are complex and not yet fully understood. This compound synthesis is intricately linked to the broader tetrapyrrole biosynthesis pathway, which also produces chlorophylls, hemes, and vitamin B12 researchgate.netnih.govnih.govasm.org. This pathway requires stringent regulation due to the photo-oxidative properties of many tetrapyrrole precursors, which can be detrimental to cells if accumulated nih.govnih.gov.

Future research should focus on:

Interplay with Iron and Sulfur Homeostasis: Iron (Fe) homeostasis, both cellular and organellar, is hypothesized to play a crucial regulatory role in sulfur (S) and nitrogen (N) assimilation, given Fe's central role in this compound synthesis and as a cofactor for SiR and NiR nih.govresearchgate.net. Further studies are needed to understand how Fe availability influences the competition between ferrochelatase and this compound chelatase, which dictates the synthesis of Fe-protoporphyrin IX (heme) and this compound nih.govuga.edu.

Transcriptional and Post-Translational Regulation: While some transcriptional regulators like SLIM1 in Arabidopsis have been identified as central to primary and secondary S metabolism, many questions remain regarding the distribution of uroporphyrinogen III between competing pathways leading to this compound versus other tetrapyrroles nih.gov. Investigating the specific transcriptional and post-translational controls that modulate the activity and stability of this compound biosynthesis enzymes is critical nih.govnih.gov. For instance, the phosphorylation of CysG, a multifunctional this compound synthase, has been suggested to inhibit its dehydrogenase activity and modulate metabolic flux between this compound and cobalamin pathways researchgate.net.

Retrograde Signaling: The complex roles of tetrapyrrole-mediated retrograde signaling from chloroplasts to the cytoplasm and nucleus, which influence chlorophyll (B73375) synthesis, also need further exploration in the context of this compound regulation nih.govnih.gov.

Environmental Stress Responses: this compound biosynthesis and its associated metabolic pathways are influenced by environmental factors such as nutrient limitations (e.g., N, S, Fe), cold stress, and oxidative stress researchgate.netresearchgate.netbiorxiv.orgmdpi.com. Understanding how these stresses impact this compound homeostasis and the underlying regulatory networks is a key area for future investigation. For example, overexpression of sirohydrochlorin (B1196429) ferrochelatase (SirB) has been shown to boost nitrogen, sulfur, and carbon utilization in Arabidopsis thaliana, suggesting that this compound availability can be a limiting factor for efficient nitrate (B79036) and sulfate (B86663) reduction biorxiv.org.

High-Resolution Mechanistic Insights into Multi-Electron Transfer Processes

This compound-containing enzymes like sulfite (B76179) and nitrite (B80452) reductases catalyze complex multi-electron transfer reactions (e.g., a six-electron reduction of sulfite to sulfide (B99878) or nitrite to ammonium) nih.govnih.govresearchgate.net. The precise mechanism by which these enzymes facilitate such demanding transformations, particularly the role of the this compound-[4Fe-4S] cluster, is still not fully elucidated nih.govoup.comresearchgate.net.

Key research avenues include:

Electron and Proton Delivery: Understanding how the [4Fe-4S] cluster acts as a "molecular battery" to facilitate electron transfer to the this compound, enabling sequential two-electron reductions, is crucial nih.gov. Computational studies suggest that the this compound-[4Fe-4S] cofactor ensures the delivery of "packages" of two electrons to the reactant, and the reaction mechanism consists of three steps of two-electron reduction of sulfur researchgate.netresearchgate.net. Further high-resolution structural and spectroscopic studies are needed to confirm these proposed mechanisms and visualize the precise pathways of electron and proton transfer.

Cofactor Interactions: The interaction between this compound and the [4Fe-4S] cluster, which are bridged by a cysteine residue, is fundamental to the catalytic activity nih.gov. Investigating the conformational changes and dynamic interactions between these cofactors during catalysis will provide deeper mechanistic insights duke.edu.

Substrate Binding and Activation: Detailed studies on how substrates like sulfite and nitrite bind to the active site and are activated for reduction are necessary. This includes identifying the specific protein residues involved in direct interactions with the substrate and their roles in catalysis researchgate.netresearchgate.net.

Designed Metalloenzymes: The development of designed heteronuclear heme-[4Fe-4S] cofactors in model proteins, which can recapitulate aspects of native sulfite reductase activity, offers a promising approach to dissect the requirements for complex multi-electron/proton delivery systems nih.gov. Further refinement of such artificial enzymes could provide invaluable insights into the design principles for highly active catalysts of difficult oxyanion reductions.

Comprehensive Understanding of Structural-Functional Relationships and Allostery

While crystal structures of this compound-containing enzymes exist, a comprehensive understanding of their structural-functional relationships, particularly regarding allosteric regulation and the interplay between different domains and subunits, remains an active area of research biorxiv.orgresearchgate.netstanford.edu.

Future directions include:

Allosteric Pathways: Evolutionary co-variance analyses have suggested the potential for allostery or electron transfer within the enzyme complex, with residues forming a structural path between this compound moieties across heterodimer interfaces biorxiv.orgresearchgate.net. Experimental studies are needed to test these hypotheses and fully understand the functional implications of these allosteric communication pathways.

Conformational Dynamics: Investigating the structural dynamics and fluctuations of this compound-containing enzymes, especially under varying physiological conditions, will shed light on how protein motions contribute to catalytic efficiency and regulation researchgate.net.

Role of "Bottom" this compound: In some dissimilatory sulfite reductases (DsrAB), there are two this compound moieties, but the functional role of the "bottom" this compound is not fully understood, with some evidence suggesting it might be structural rather than directly catalytic biorxiv.org. Detailed comparative enzymatic assays are required to clarify its specific contribution.

Subunit Interactions: Many this compound-dependent enzymes are oligomeric, and understanding the interactions between subunits and how these interactions influence cofactor assembly, stability, and catalytic activity is crucial oup.com.

Refining Evolutionary Models of Tetrapyrrole and Elemental Cycle Development

This compound sits (B43327) at a critical juncture in tetrapyrrole biosynthesis, and its evolutionary history is intertwined with the development of major elemental cycles, particularly those of sulfur and nitrogen nih.govnih.govresearchgate.netresearchgate.net. Refining evolutionary models requires further investigation into the origins and diversification of this compound-dependent pathways.

Research priorities include:

Ancient Pathways: The this compound-dependent pathway for protoheme synthesis, found in archaea and some sulfate-reducing bacteria, is considered the most ancient heme biosynthesis pathway nih.govfrontiersin.org. Further comparative genomic and biochemical studies are needed to trace the evolution of this pathway and its relationship to other heme synthesis routes (e.g., coproporphyrin-dependent and protoporphyrin-dependent pathways) nih.govfrontiersin.org.

Gene Duplication and Diversification: Understanding how gene duplication events and subsequent functional diversification led to the specialized roles of this compound in various organisms and metabolic contexts is important researchgate.net.

Co-evolution with Elemental Cycles: The co-evolution of this compound biosynthesis with the sulfur and nitrogen cycles, especially in the context of early Earth's anoxic and later oxygenated environments, presents a fascinating area for research biorxiv.orgresearchgate.net. Investigating the selective pressures that drove the evolution of this compound's unique properties and its association with [4Fe-4S] clusters will provide insights into the development of fundamental biogeochemical processes.

Horizontal Gene Transfer: Assessing the extent of horizontal gene transfer in the spread of this compound-related genes among different microbial lineages could refine our understanding of its evolutionary trajectory.

Exploration of Novel Biological Roles and Biotechnological Applications in Non-Human Systems

While this compound's primary roles in sulfur and nitrogen assimilation are well-established, its potential involvement in novel biological roles and its utility in biotechnological applications, particularly in non-human systems, warrant further exploration researchgate.net.

Potential areas of investigation include:

Signaling Molecules: Disturbances in this compound biosynthesis can lead to the accumulation of light-sensitive intermediates and reactive oxygen species, which may function as signaling molecules and participate in interorganellar signaling processes researchgate.net. A deeper understanding of these signaling roles could reveal new regulatory pathways.

Stress Response and Detoxification: this compound's connection to sulfur-containing compounds involved in detoxification of heavy metals and other chemical toxins suggests potential roles in stress response mechanisms beyond direct assimilation researchgate.net.

Bioremediation: Given this compound's role in sulfite reduction, exploring its potential in bioremediation strategies for toxic oxyanions (e.g., perchlorate, arsenate, nitrate) is a promising avenue nih.gov. Designing artificial catalysts inspired by this compound-containing enzymes could offer solutions for environmental challenges.

Agricultural Applications: Manipulating this compound biosynthesis in plants could enhance nutrient use efficiency (NUE) for nitrogen and sulfur, leading to increased protein content, photosynthetic efficiency, and biomass accumulation biorxiv.org. This holds significant promise for improving crop yields and sustainable agriculture.

Microbial Engineering: Engineering microbial systems to optimize this compound production or its integration into novel metabolic pathways could lead to the biosynthesis of valuable compounds or enhanced industrial processes.

Q & A

Q. What is the structural configuration of siroheme, and how does it influence its role as a cofactor in enzymatic reactions?

this compound is an iron-containing isobacteriochlorin cofactor critical for sulfite and nitrite reductases. To determine its structure, researchers employ techniques like X-ray crystallography (for high-resolution atomic models) and nuclear magnetic resonance (NMR) spectroscopy (for solution-state dynamics). For functional analysis, mutagenesis studies targeting conserved residues in this compound-binding enzymes (e.g., Cys483 in E. coli sulfite reductase) can reveal how structural distortions impact electron transfer efficiency .

Q. What experimental techniques are most effective for isolating and purifying this compound from biological sources?

this compound isolation requires anaerobic protocols to prevent oxidation. A validated method involves cell lysis (e.g., sonication) followed by ammonium sulfate precipitation and affinity chromatography using His-tagged enzymes. Purity is assessed via UV-Vis spectroscopy (absorbance peaks at ~390 nm and 590 nm) and mass spectrometry. Reproducibility hinges on strict control of pH and redox conditions during extraction .

Q. How does this compound biosynthesis differ between prokaryotic and eukaryotic organisms?

Prokaryotic biosynthesis (e.g., in Salmonella enterica) involves a conserved pathway starting with uroporphyrinogen III, modified by enzymes like CysG. In eukaryotes (e.g., Arabidopsis), plastid-localized enzymes mediate this compound production. Comparative studies use knockout mutants and isotopic labeling (e.g., ¹³C-glucose) to track pathway intermediates. Phylogenetic analysis of biosynthetic genes (e.g., cysG, sirB) can further clarify evolutionary divergence .

Advanced Research Questions

Q. What methodological challenges arise when studying the electron transfer mechanisms involving this compound in sulfite reductases?

Challenges include distinguishing this compound’s role from adjacent Fe-S clusters. Time-resolved freeze-quench EPR spectroscopy can capture transient redox states. Computational modeling (e.g., density functional theory) paired with site-directed mutagenesis helps map electron pathways. Control experiments with apo-enzymes (lacking this compound) are essential to isolate its contribution .

Q. How can discrepancies in reported enzymatic activity levels of this compound-dependent enzymes be systematically addressed?

Discrepancies often stem from variations in assay conditions (e.g., oxygen exposure, pH). A meta-analysis framework should standardize parameters:

  • Data normalization : Express activity as turnover number (kcat) under saturating substrate.
  • Statistical reconciliation : Use ANOVA to account for inter-lab variability.
  • Controlled replication : Validate key findings in a unified lab setting with protocols from seminal studies (e.g., Siegel et al., 1973) .

Q. What in silico approaches are validated for modeling this compound's interaction with apoenzymes, and how do they compare to empirical data?

Molecular dynamics (MD) simulations with force fields like CHARMM36 predict binding affinities and conformational changes. Validation requires correlating simulation results with empirical

  • Docking studies : Compare predicted binding energies (ΔG) with isothermal titration calorimetry (ITC) measurements.
  • Mutagenesis validation : Test computational predictions (e.g., critical hydrogen bonds) via kinetic assays of mutant enzymes .

Methodological Considerations

  • Theoretical alignment : Frame studies within existing frameworks (e.g., Marcus theory for electron transfer) to ensure relevance and comparability .
  • Reproducibility : Document buffer compositions, redox states, and instrumentation settings meticulously, adhering to guidelines from journals like Beilstein Journal of Organic Chemistry .
  • Ethical rigor : For studies involving genetic modifications, comply with institutional biosafety protocols and disclose potential biases (e.g., enzyme source purity) .

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